

Avelumab Savings Card: A Technical Support Resource for Research Professionals

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Compound of Interest

Compound Name: CD666

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Avelumab savings card program, commercially known as CoverOne®.

Troubleshooting Guide

This guide addresses specific issues that may arise during the utilization of the Avelumab savings card program.

Issue	Potential Cause	Troubleshooting Steps
Enrollment Application Rejected	Incomplete or inaccurate information on the enrollment form.	1. Verify that all fields on the CoverOne® Enrollment Form are complete and accurate.2. Ensure the healthcare provider has signed and dated the form.3. For the Patient Assistance Program, confirm that the necessary income documentation (e.g., recent tax return, W2, or pay stubs) is included. [1] 4. Resubmit the corrected application via the CoverOne® Enrollment Portal or by fax. [1]
Patient does not meet eligibility criteria.	1. Review the eligibility requirements for the specific program (Co-pay Assistance or Patient Assistance).2. Confirm the patient's insurance type. The Co-pay Assistance Program is for privately insured patients only and is not available to those with government-funded insurance like Medicare or Medicaid. [2] 3. For the Patient Assistance Program, verify that the patient meets the income and residency requirements. [3]	
Co-pay Assistance Claim Denied	Patient's insurance is not a private/commercial plan.	1. Confirm the patient's insurance coverage. The Co-pay Assistance Program is not valid for patients whose treatment may be reimbursed in whole or in part by federal or

state healthcare programs.[\[2\]](#)

[\[4\]](#)2. If the patient has government-funded insurance, they may be eligible for the Patient Assistance Program.

Missing or invalid Explanation of Benefits (EOB).	1. Ensure that a valid EOB from the patient's primary insurance company is submitted with the claim. [2] 2. The EOB must show that the claim for Avelumab was for an outpatient service and was paid separately by the insurer. [2] 3. Verify that the claim was submitted to CoverOne® within 180 days of the EOB date. [5]
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Annual maximum benefit has been reached.	1. Check the patient's account to see if the annual co-pay assistance limit of \$30,000 has been met. [2] 2. Once the maximum is reached, the patient is responsible for the remaining co-pay costs for the calendar year. [2]
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Delay in Eligibility Determination	High volume of applications.	1. Allow for standard processing times.2. If there is an urgent need, contact CoverOne® directly at 1-844-8COVER1 (1-844-826-8371) to inquire about the status of the application. [3] [6]
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Missing information on the enrollment form.	1. A CoverOne® representative will typically contact the healthcare
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provider's office if additional information is needed.²
Proactively review the submitted application for any potential omissions to expedite the process.

Frequently Asked Questions (FAQs)

Eligibility and Enrollment

Q1: Who is eligible for the Avelumab Co-pay Assistance Program?

A1: Patients who are insured through a private or commercial health plan and have been prescribed BAVENCIO® (avelumab) may be eligible.^[2] Patients covered by government healthcare programs such as Medicare, Medicaid, or other federal or state programs are not eligible for the Co-pay Assistance Program.^{[2][4]}

Q2: What are the eligibility criteria for the Patient Assistance Program?

A2: The Patient Assistance Program provides BAVENCIO® at no cost to patients who meet specific income, insurance (e.g., uninsured), and residency requirements.^{[1][3]}

Q3: How is a patient enrolled in the CoverOne® program?

A3: The healthcare provider must complete and submit the CoverOne® Enrollment Form on behalf of the patient.^[2] This can be done through the CoverOne® Enrollment Portal or by faxing the completed form.^[1]

Q4: Can enrollment be retroactive?

A4: No, assistance from the Patient Assistance Program cannot be applied retroactively.^[1]

Program Benefits and Limitations

Q5: What is the maximum annual benefit from the Co-pay Assistance Program?

A5: Eligible patients may receive up to a maximum of \$30,000 per year in co-pay assistance.[\[2\]](#)
[\[7\]](#)

Q6: What costs are not covered by the Co-pay Assistance Program?

A6: The program does not cover costs associated with inpatient hospital stays, healthcare premiums, or drug administration services.[\[2\]](#) It also does not apply to bundled payment arrangements where there is no separate co-pay for BAVENCIO®.[\[2\]](#)

Claim Submission

Q7: How are co-pay claims submitted?

A7: After the patient's private insurance has processed the claim for Avelumab, the healthcare provider must submit a copy of the Explanation of Benefits (EOB) to CoverOne®.[\[2\]](#)

Q8: What is the deadline for submitting a co-pay claim?

A8: Claims must be submitted to CoverOne® within 180 days of the date on the EOB from the primary insurance company.[\[5\]](#)

Quantitative Data Summary

Program Feature	Details
Co-pay Assistance Program	
Patient Co-pay	As little as \$0 per treatment for eligible patients. [2]
Annual Maximum Assistance	Up to \$30,000 per calendar year.[2][7]
Eligible Insurance	Private/commercial insurance only.[2]
Ineligible Insurance	Medicare, Medicaid, and other federal or state healthcare programs.[2][4]
Patient Assistance Program	
Patient Cost	BAVENCIO® (avelumab) provided at no charge for eligible patients.[1][3]
Eligibility	Based on income, insurance status (e.g., uninsured), and residency.[1][3]
General Program Information	
Contact Number	1-844-8COVER1 (1-844-826-8371).[3][6]
Hours of Operation	Monday - Friday, 8:00 AM - 8:00 PM Eastern Time.[6]
Claim Submission Deadline	Within 180 days of the primary insurer's EOB date.[5]

Experimental Protocols

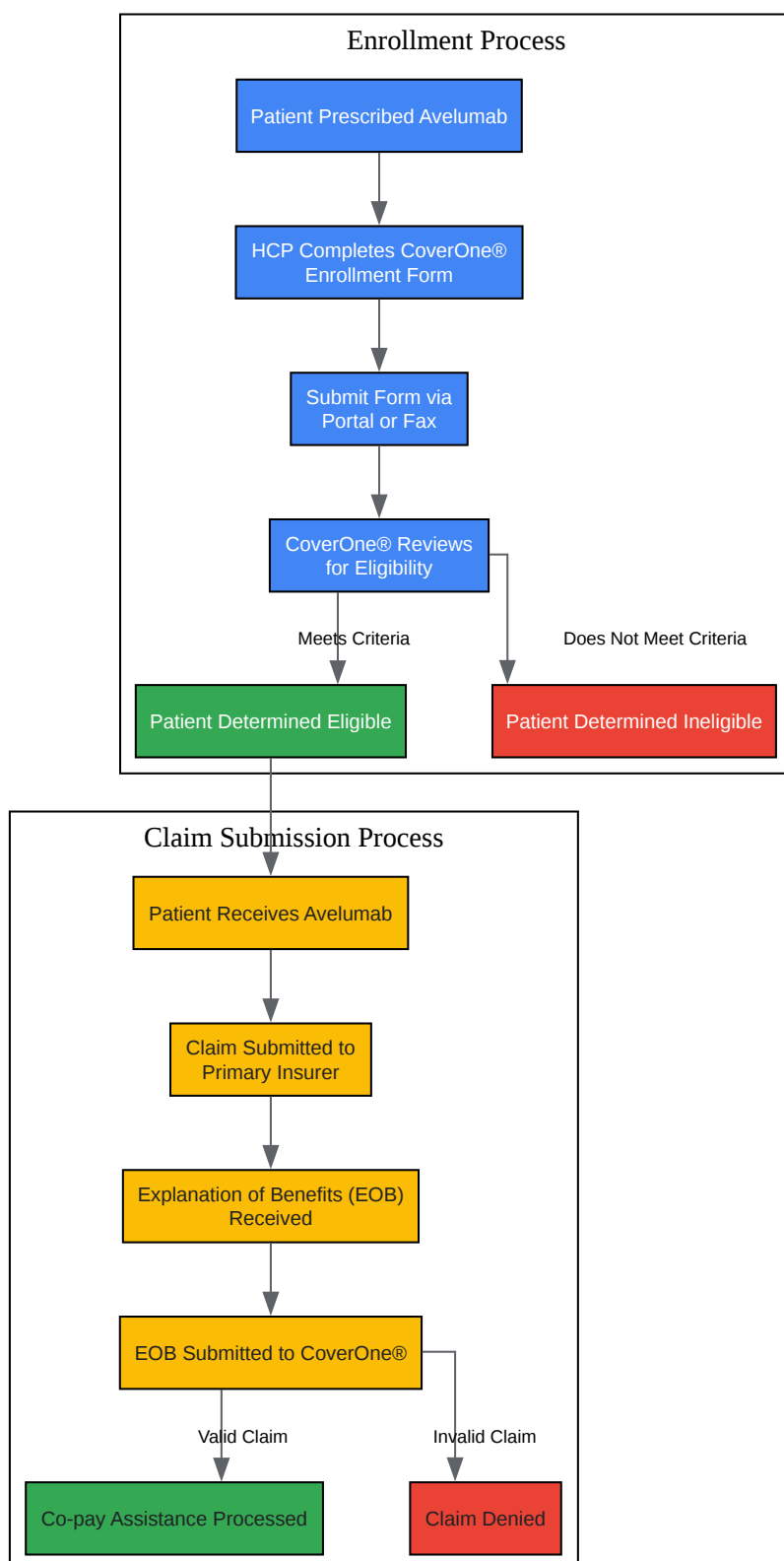
Protocol for Patient Enrollment and Co-pay Assistance Utilization

- **Patient Identification:** Identify a patient who has been prescribed BAVENCIO® (avelumab) and has private/commercial health insurance.
- **Enrollment Form Completion:** The healthcare provider's office obtains the CoverOne® Enrollment Form from the CoverOne® website. All sections of the form are to be completed

accurately, including patient demographics, insurance information, and a healthcare provider signature.

- **Enrollment Form Submission:** The completed form is submitted through the CoverOne® Enrollment Portal or faxed to the number provided on the form.^[7]
- **Eligibility Confirmation:** Await notification from a CoverOne® representative regarding the patient's eligibility determination.
- **Treatment Administration:** Administer BAVENCIO® to the eligible patient in an outpatient setting.
- **Primary Insurance Claim:** Submit a claim for the cost of BAVENCIO® to the patient's primary commercial insurance provider.
- **Explanation of Benefits (EOB) Reception:** Once the primary insurer has processed the claim, they will issue an EOB.
- **Co-pay Claim Submission to CoverOne®:** Submit a copy of the EOB to CoverOne® for co-pay assistance. This must be done within 180 days of the EOB date.^[5]
- **Reimbursement:** CoverOne® will process the co-pay assistance claim, and reimbursement will be issued.

Mandatory Visualization



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Caption: Workflow for the Avelumab Savings Card Program.

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